6-Oxaspiro[4.5]decan-9-OL
Overview
Description
6-Oxaspiro[4.5]decan-9-OL is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system. This compound is used in various scientific research applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of 6-Oxaspiro[4.5]decan-9-OL is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system . It plays a crucial role in mediating the effects of opioids, which are among the most effective analgesics in clinical use .
Mode of Action
This compound, also known as Oliceridine, is a novel MOR agonist . It selectively activates the G protein and β-arrestin signaling pathways . Compared to existing MOR agonists, Oliceridine exhibits approximately a threefold preference for the G pathway over β-arrestin . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .
Biochemical Pathways
The activation of the MOR by this compound triggers a series of biochemical events. The G protein pathway, which is preferentially activated by this compound, is associated with the analgesic effects of opioids . On the other hand, the β-arrestin pathway, which is less activated by this compound, is associated with many of the adverse effects of opioids . Therefore, the selective activation of these pathways by this compound may result in effective pain relief with fewer side effects .
Result of Action
The selective activation of the G protein pathway over the β-arrestin pathway by this compound results in effective analgesia with reduced adverse effects . This is a significant advantage over traditional opioids, which activate both pathways equally and thus have a higher risk of adverse effects .
Biochemical Analysis
Biochemical Properties
6-Oxaspiro[4.5]decan-9-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with mu-opioid receptors, selectively activating G protein and β-arrestin signaling pathways This interaction is crucial for its role in modulating analgesic effects while minimizing adverse effects
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mu-opioid receptors leads to the activation of G protein and β-arrestin signaling pathways, which play a role in cellular hyperpolarization and inhibition of tonic neural activity . These effects are essential for its analgesic properties and its potential use in pain management.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its selective activation of G protein and β-arrestin signaling pathways at mu-opioid receptors is a key mechanism of action This selective activation results in analgesic effects with reduced adverse effects compared to traditional opioid agonists
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a boiling point of approximately 262.8°C at 760 mmHg
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Its interaction with mu-opioid receptors and subsequent activation of G protein and β-arrestin signaling pathways are key aspects of its metabolic activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[4.5]decan-9-OL can be achieved through several methods. One common approach involves the stereoselective synthesis from d-glucose, which provides a novel structural motif of spiroacetal natural products . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[4.5]decan-9-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
6-Oxaspiro[4.5]decan-9-OL has several scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules and is used in studies of spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological activity and interactions.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: This compound shares a similar spirocyclic structure but lacks the additional oxygen atom at position 9.
Oliceridine: A novel mu-opioid receptor agonist with a similar spirocyclic structure, used in pain management.
Uniqueness
6-Oxaspiro[4.5]decan-9-OL is unique due to its specific spirocyclic structure with an oxygen atom at position 9, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
6-oxaspiro[4.5]decan-9-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8,10H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDYJCBYXIBQAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312071 | |
Record name | 6-Oxaspiro[4.5]decan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855398-58-2 | |
Record name | 6-Oxaspiro[4.5]decan-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855398-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxaspiro[4.5]decan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-oxaspiro[4.5]decan-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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